molecular formula C29H31N3O2 B14908634 2,6-Bis((4S,5S)-4-isopropyl-5-phenyl-4,5-dihydrooxazol-2-yl)pyridine

2,6-Bis((4S,5S)-4-isopropyl-5-phenyl-4,5-dihydrooxazol-2-yl)pyridine

Cat. No.: B14908634
M. Wt: 453.6 g/mol
InChI Key: SIYXZUWNTFFFEW-FWEHEUNISA-N
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Description

2,6-Bis((4S,5S)-4-isopropyl-5-phenyl-4,5-dihydrooxazol-2-yl)pyridine is a chiral ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with various metals, making it valuable in enantioselective reactions. Its structure consists of a pyridine ring substituted at the 2 and 6 positions with oxazoline rings, which are further substituted with isopropyl and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis((4S,5S)-4-isopropyl-5-phenyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the following steps:

    Preparation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids through cyclization reactions.

    Formation of the Pyridine Core: The pyridine core is prepared separately, often starting from pyridine-2,6-dicarboxylic acid.

    Coupling Reaction: The final step involves coupling the oxazoline rings to the pyridine core under specific reaction conditions, such as the use of dehydrating agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis((4S,5S)-4-isopropyl-5-phenyl-4,5-dihydrooxazol-2-yl)pyridine undergoes various chemical reactions, including:

    Complexation with Metals: Forms stable complexes with transition metals such as palladium, platinum, and rhodium.

    Oxidation and Reduction: Participates in redox reactions, often as part of a metal complex.

    Substitution Reactions: The oxazoline rings can undergo substitution reactions, modifying the ligand’s properties.

Common Reagents and Conditions

    Metal Salts: Palladium chloride, platinum chloride, rhodium acetate.

    Solvents: Dichloromethane, toluene, ethanol.

    Catalysts: Various metal catalysts depending on the desired reaction.

Major Products

The major products formed from these reactions are typically metal-ligand complexes, which are used in further catalytic processes.

Scientific Research Applications

2,6-Bis((4S,5S)-4-isopropyl-5-phenyl-4,5-dihydrooxazol-2-yl)pyridine is widely used in scientific research, particularly in:

    Asymmetric Catalysis: Used as a chiral ligand in enantioselective synthesis, improving the yield and selectivity of chiral products.

    Coordination Chemistry: Forms stable complexes with metals, which are studied for their structural and catalytic properties.

    Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Material Science: Used in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism by which 2,6-Bis((4S,5S)-4-isopropyl-5-phenyl-4,5-dihydrooxazol-2-yl)pyridine exerts its effects involves:

    Metal Coordination: The oxazoline rings coordinate with metal centers, forming stable complexes.

    Chiral Induction: The chiral centers in the oxazoline rings induce chirality in the metal complex, leading to enantioselective reactions.

    Catalytic Activity: The metal-ligand complex acts as a catalyst, facilitating various chemical transformations through activation of substrates and stabilization of transition states.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis((4S)-phenyl-2-oxazolin-2-yl)pyridine
  • 2,6-Bis((4R)-4-phenyl-2-oxazolinyl)pyridine
  • 2,6-Bis((4S)-4-phenyl-2-oxazolinyl)pyridine

Uniqueness

2,6-Bis((4S,5S)-4-isopropyl-5-phenyl-4,5-dihydrooxazol-2-yl)pyridine is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This makes it particularly effective in certain catalytic applications, offering higher selectivity and efficiency compared to similar compounds .

Properties

Molecular Formula

C29H31N3O2

Molecular Weight

453.6 g/mol

IUPAC Name

(4S,5S)-5-phenyl-2-[6-[(4S,5S)-5-phenyl-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C29H31N3O2/c1-18(2)24-26(20-12-7-5-8-13-20)33-28(31-24)22-16-11-17-23(30-22)29-32-25(19(3)4)27(34-29)21-14-9-6-10-15-21/h5-19,24-27H,1-4H3/t24-,25-,26-,27-/m0/s1

InChI Key

SIYXZUWNTFFFEW-FWEHEUNISA-N

Isomeric SMILES

CC(C)[C@H]1[C@@H](OC(=N1)C2=NC(=CC=C2)C3=N[C@H]([C@@H](O3)C4=CC=CC=C4)C(C)C)C5=CC=CC=C5

Canonical SMILES

CC(C)C1C(OC(=N1)C2=NC(=CC=C2)C3=NC(C(O3)C4=CC=CC=C4)C(C)C)C5=CC=CC=C5

Origin of Product

United States

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